molecular formula C20H16FN3O3S B3401680 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1040682-71-0

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3401680
CAS No.: 1040682-71-0
M. Wt: 397.4 g/mol
InChI Key: DMSHUQHPUFIKMV-UHFFFAOYSA-N
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Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its distinct fluorine and methoxy functional groups. Its structure includes a fused benzothieno[3,2-d]pyrimidine ring system, which is noteworthy for its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as 2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidine.

  • Amide Formation: : The acetamide moiety is introduced by reacting with 4-methoxyaniline in the presence of acetic anhydride or another suitable coupling agent.

Industrial Production Methods

Industrial production may employ continuous flow reactors to ensure efficient and scalable synthesis. Optimizing reaction conditions like temperature, pressure, and solvent choice is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can be subjected to oxidation, often yielding quinone derivatives.

  • Reduction: : Reduction reactions can modify the oxo group, typically leading to alcohols.

  • Substitution: : Halogen substitution reactions can occur, particularly on the fluorinated aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substituents: : Halogen sources like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

  • Oxidation Products: : Quinone derivatives

  • Reduction Products: : Corresponding alcohols

  • Substitution Products: : Various halogenated derivatives

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Acts as a precursor in various organic synthesis protocols.

Biology

  • Studied for its potential enzyme inhibition properties.

  • Explored as a probe in biochemical assays.

Medicine

  • Investigated for its antimicrobial and anticancer activities.

  • Serves as a scaffold for developing new therapeutic agents.

Industry

  • Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound interacts with specific molecular targets such as enzymes or receptors. Its fluorine atom can form strong hydrogen bonds, enhancing binding affinity. The methoxyphenyl acetamide structure is critical for its bioactivity, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-fluoro-4-oxo-2-methyl[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: : Similar core structure without the methoxyphenyl group.

  • 9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidine: : Lacks the acetamide functionality.

Uniqueness

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide stands out due to the combined presence of fluorine and methoxy groups. This confers unique physicochemical properties and enhances its biological activities compared to other analogues.

By understanding the various facets of this compound, researchers can harness its potential for diverse applications across multiple fields.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-11-22-18-17-14(21)4-3-5-15(17)28-19(18)20(26)24(11)10-16(25)23-12-6-8-13(27-2)9-7-12/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSHUQHPUFIKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)OC)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

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